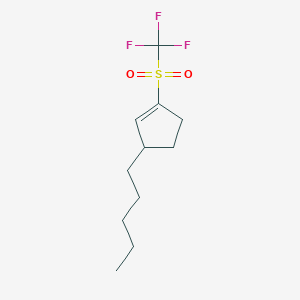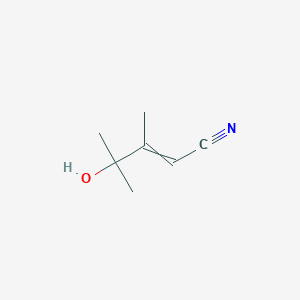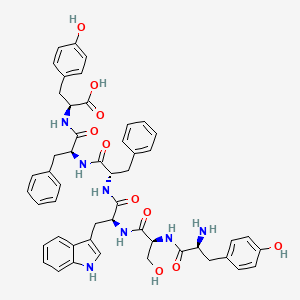![molecular formula C13H18N2O3S B14213765 3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid CAS No. 720699-35-4](/img/structure/B14213765.png)
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole product . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-1H-indole-3-yl derivatives: Known for their diverse biological activities.
Uniqueness
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid is unique due to its specific structure, which combines an indole moiety with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
720699-35-4 |
|---|---|
Molekularformel |
C13H18N2O3S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,18)9-3-7-14-8-6-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,14-15H,3,6-9H2,(H,16,17,18) |
InChI-Schlüssel |
NCXBZLPRPSQFKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
![[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)](/img/structure/B14213692.png)
![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)

![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)

![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)



